Fmoc-N-Me-D-Phe(3-carbamoyl)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(3-carbamoylphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H24N2O5/c1-28(23(25(30)31)14-16-7-6-8-17(13-16)24(27)29)26(32)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H2,27,29)(H,30,31) |
InChI Key |
XSYRQDVQGVYWKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC(=CC=C1)C(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc N Me D Phe 3 Carbamoyl Oh
Strategies for N-Methylated Amino Acid Synthesis
The synthesis of N-methylated amino acids is a critical aspect of peptidomimetic and drug development. monash.edu Methodologies for preparing these monomers must be efficient and preserve the stereochemical integrity of the chiral center. monash.edu The primary approaches can be broadly categorized into two main strategies: the formation and subsequent modification of a heterocyclic intermediate, such as an oxazolidinone, and the direct alkylation of a protected amino acid precursor.
Oxazolidinone-Mediated Approaches for N-Methylation
A robust and widely adopted method for the synthesis of N-methyl amino acids involves the use of 5-oxazolidinone (B12669149) intermediates. nih.govacs.org This strategy offers the advantage of simultaneously protecting both the nitrogen and the carboxylic acid functional groups through the formation of a methylene (B1212753) bridge. monash.edu The initial step involves the condensation of an N-Fmoc protected amino acid with formaldehyde (B43269) or a formaldehyde equivalent to form the corresponding N-Fmoc-5-oxazolidinone. This intermediate is then subjected to a reductive ring-opening step to yield the desired N-methylated product. nih.gov
The key step in the oxazolidinone-based synthesis is the reductive cleavage of the heterocyclic ring to install the N-methyl group. This is typically achieved using a reducing agent in an acidic environment. A common and effective combination for this transformation is triethylsilane (Et3SiH) as the hydride source and trifluoroacetic acid (TFA) as the acid promoter. monash.edu The mechanism involves the protonation of the oxazolidinone carbonyl oxygen, followed by hydride attack, which leads to the opening of the ring and formation of the N-methyl group. This method is versatile but can be hampered by the cost of the reagents and difficulties in completely removing TFA from the final product. monash.edu
To address some of the drawbacks of traditional reductive opening techniques, research has focused on catalytic methods. Lewis acids have been shown to be effective catalysts for the reductive cleavage of the oxazolidinone ring, offering a more efficient and environmentally benign alternative to the stoichiometric use of strong acids like TFA. nih.gov For instance, the use of aluminum chloride (AlCl3) in place of TFA can significantly reduce reaction times. monash.edu This catalytic approach not only improves the practicality of the synthesis but also simplifies purification procedures, making it an attractive option for the large-scale production of Fmoc-N-methyl amino acids. monash.edunih.gov
Direct N-Alkylation Protocols
Direct N-alkylation represents a more straightforward approach to synthesizing N-methylated amino acids, bypassing the need for cyclic intermediates. These methods typically involve the treatment of an N-protected amino acid with a methylating agent in the presence of a base. monash.edu The success of this strategy hinges on the careful selection of the N-protecting group, the methylating agent, and the reaction conditions to avoid side reactions such as esterification and racemization. cdnsciencepub.comacs.org
A variety of methylating agents are employed for the direct N-alkylation of amino acid derivatives. The choice of agent often depends on factors like reactivity, safety, and scalability.
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): This is a powerful and cost-effective methylating agent. It is often used with a strong base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgacs.org An efficient method involves using dimethyl sulfate with NaH and a catalytic amount of water, which generates highly reactive sodium hydroxide (B78521) in situ, leading to faster reaction rates. acs.orgnih.gov While effective, dimethyl sulfate is highly toxic and requires careful handling.
Methyl Iodide (CH₃I): Methyl iodide is another commonly used reagent, often in combination with bases such as sodium hydride or silver oxide (Ag₂O). monash.educdnsciencepub.com The NaH/CH₃I system is broadly applied for N-methylating N-carbamoyl and N-acyl amino acids. monash.edu However, the use of alkaline conditions and elevated temperatures can sometimes lead to undesired epimerization. monash.edu The Ag₂O/CH₃I method can be milder but is more expensive. acs.org
Diazomethane (CH₂N₂): Diazomethane is a highly efficient reagent for the methylation of N-nosyl-protected amino acid methyl esters, proceeding cleanly and without racemization. acs.org It is also a classic reagent for converting carboxylic acids into methyl esters. masterorganicchemistry.com However, due to its high toxicity and explosive nature, it is generally used in small-scale syntheses with specialized equipment. acs.orgmasterorganicchemistry.com A safer alternative, trimethylsilyldiazomethane, can be used for the chemo-specific methylation of the carboxyl function of N-nosyl-α-amino acids. nih.gov
| Methylating Agent | Common Base/System | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Dimethyl Sulfate | NaH/H₂O (cat.), DBU | High reactivity, cost-effective | High toxicity, requires careful handling | acs.orgacs.org |
| Methyl Iodide | NaH, Ag₂O | Widely applicable, effective | Potential for racemization, low boiling point, cost of Ag₂O | monash.eduacs.org |
| Diazomethane | None (for N-nosyl derivatives) | High efficiency, no racemization observed | Highly toxic and explosive, typically for small scale | acs.org |
Solid-phase synthesis offers significant advantages for preparing N-methylated amino acids by simplifying purification and allowing for sequential reactions in a single vessel. mdpi.comresearchgate.net A common strategy involves anchoring the Fmoc-amino acid to a 2-chlorotrityl chloride (2-CTC) resin. nih.govjacsdirectory.com This resin acts as a temporary protecting group for the carboxylic acid and is sensitive to mild acidic cleavage, which preserves acid-labile side-chain protecting groups. researchgate.net
The Biron-Kessler method is frequently employed in this context. mdpi.comnih.gov The process involves the following key steps:
Anchoring: The Fmoc-amino acid is attached to the 2-CTC resin. nih.gov
Fmoc-Deprotection: The Fmoc group is removed from the α-amine.
N-Sulfonylation: The newly freed amine is protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This group increases the acidity of the remaining N-H proton, facilitating the subsequent methylation step. mdpi.comnih.gov
N-Methylation: The resin-bound amino acid is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like DBU. mdpi.comresearchgate.net
Sulfonamide Cleavage: The o-NBS group is removed.
Fmoc-Reprotection: The N-methylated amine is reprotected with an Fmoc group.
Cleavage from Resin: The final Fmoc-N-Me-amino acid is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% TFA in dichloromethane (B109758). mdpi.com
This solid-phase approach is highly efficient and provides the desired products in high yield and purity. mdpi.comresearchgate.net
| Step | Description of Transformation | Typical Reagents | Reference |
|---|---|---|---|
| 1. Anchoring | Esterification of the C-terminus to the resin. | Fmoc-AA-OH, DIEA, DCM | nih.govresearchgate.net |
| 2. N-Sulfonylation | Protection of the α-amine to acidify the N-H proton. | o-NBS-Cl, Collidine | mdpi.comnih.gov |
| 3. N-Methylation | Alkylation of the sulfonamide nitrogen. | Dimethyl Sulfate or Methyl Iodide, DBU | mdpi.comresearchgate.net |
| 4. o-NBS Deprotection | Removal of the temporary sulfonamide group. | Mercaptoethanol, DBU | mdpi.com |
| 5. Fmoc Reprotection | Installation of the final Fmoc protecting group. | Fmoc-OSu | mdpi.com |
| 6. Resin Cleavage | Release of the final product from the solid support. | 1% TFA in DCM | mdpi.com |
Evaluation of Stereochemical Control and Retention of Chiral Integrity during N-Methylation
The introduction of a methyl group to the α-amine of D-phenylalanine is a critical transformation that can be fraught with the risk of racemization. Maintaining the D-configuration at the chiral center is paramount for the biological activity of the final peptide. Several methods have been developed for the N-methylation of amino acids, with varying degrees of success in preserving chiral integrity.
One common strategy for N-methylation involves a three-step procedure of sulfonylation, methylation, and desulfonylation, which is compatible with solid-phase peptide synthesis (SPPS). acs.org This method generally proceeds with a high degree of stereochemical retention. The bulky sulfonamide intermediate helps to shield the α-proton from abstraction, thus minimizing epimerization.
On-resin N-methylation of cyclic peptides has shown that the stereochemistry of the peptide backbone can significantly influence the regioselectivity of the methylation reaction. nih.gov While this applies to larger peptide structures, it underscores the importance of the local stereochemical environment. For a single amino acid derivative, the choice of protecting groups and reaction conditions is critical.
Studies on the substitution of L-amino acids with their D-counterparts or N-methylated versions in antimicrobial peptides have demonstrated that such modifications can enhance stability against enzymatic degradation. nih.gov This highlights the importance of accessing chirally pure N-methylated D-amino acids. The synthesis of N-methyl amino acids can be complex and their incorporation into peptide chains presents additional challenges. nih.gov
To ensure the highest degree of chiral purity, rigorous analytical monitoring is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric excess of the N-methylated product.
Interactive Table 1: Methods for N-Methylation of Amino Acids
| Method | Reagents | Key Features | Potential for Racemization |
| Fukuyama-Mitsunobu Reaction | o-Nitrobenzenesulfonyl chloride, triphenylphosphine, diethyl azodicarboxylate, methyl iodide | Mild conditions | Low |
| Modified Eschweiler-Clarke Reaction | Formaldehyde, sodium borohydride | Reductive amination | Moderate, depending on conditions |
| On-resin methylation | Methyl triflate, 2,6-di-tert-butylpyridine | Compatible with SPPS | Low to moderate |
| N-methylation of sulfonamides | 2-Nitrobenzenesulfonyl chloride, potassium carbonate, methyl iodide, thiophenol | High yielding | Low |
Introduction and Manipulation of the 3-Carbamoyl Phenyl Moiety
The synthesis of the 3-carbamoyl-D-phenylalanine core presents a significant regiochemical challenge. The functionalization must be directed specifically to the meta position of the phenyl ring.
Regioselective Functionalization of Phenylalanine Derivatives
Direct regioselective functionalization of the phenylalanine phenyl ring is an active area of research. While methods for ortho-iodination and olefination of phenylalanine residues in peptides have been reported, achieving specific meta-functionalization is often more complex. nih.gov
A more practical approach for the synthesis of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH would likely involve starting with a pre-functionalized D-phenylalanine derivative where the 3-position is already substituted with a group that can be converted to a carbamoyl (B1232498) moiety. For instance, a nitro or cyano group at the 3-position can be reduced and then acylated or hydrolyzed, respectively, to yield the desired carbamoyl group.
Enzymatic methods have been successfully employed for the synthesis of N-carbamoyl-D-phenylalanine from the corresponding hydantoin. researchgate.netchemicalbook.comresearchgate.netnih.gov This "hydantoinase process" provides a highly enantioselective route to the N-carbamoylated amino acid, which could then be further modified at the phenyl ring, although this would add significant complexity to the synthetic route.
Strategies for Carbamoyl Group Introduction and Derivatization
The introduction of the carbamoyl group onto the phenyl ring is a key step. A plausible synthetic route would involve the use of a 3-amino-D-phenylalanine derivative. The amino group can then be converted to the carbamoyl group through several methods:
Reaction with isocyanates: Treatment of the amino group with an isocyanate, followed by hydrolysis, can yield the carbamoyl group.
Reaction with phosgene (B1210022) or a phosgene equivalent: This would form an isocyanate in situ, which can then be trapped with ammonia.
Urea (B33335) formation: Direct reaction of the amino group with urea or a urea derivative.
The synthesis of 3-carbamoyl-2-phenylpropionaldehyde, a related compound, has been reported, suggesting that the carbamoyl moiety can be introduced onto a phenylpropanoid scaffold. nih.gov
Orthogonal Protection Schemes for Side-Chain Functionalization
The synthesis of a complex amino acid with multiple functional groups necessitates a robust orthogonal protection strategy. This allows for the selective deprotection of one functional group while others remain protected. In the case of this compound, we have the α-amine (N-methylated), the carboxylic acid, and the side-chain carbamoyl group.
The primary α-amine is protected with the Fmoc group, which is base-labile. The side-chain carbamoyl group is generally stable to the conditions used for Fmoc removal (e.g., piperidine). However, if the synthesis of the 3-carbamoyl group proceeds via a precursor like an amino group, this amino group would need to be protected with a group that is orthogonal to both the Fmoc group and any protecting group on the carboxylic acid.
Interactive Table 2: Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Fmoc |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Yes |
| Benzyl (B1604629) | Bzl | Hydrogenolysis, strong acid | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Yes |
| 4-Methyltrityl | Mtt | Mild acid | Yes |
For the synthesis of this compound, a potential strategy would involve protecting the precursor 3-amino group with a Boc group. The α-amine would be Fmoc protected, and the carboxylic acid could be protected as a methyl or benzyl ester. The Boc group could then be selectively removed with acid to allow for the formation of the carbamoyl group, without affecting the Fmoc or ester protecting groups.
Protecting Group Chemistry in the Synthesis of this compound
The choice and manipulation of protecting groups are central to the successful synthesis of this complex amino acid derivative.
Fmoc Group Installation and Selective Deprotection Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its base-lability, which is orthogonal to the acid-labile protecting groups often used for side chains. wikipedia.orgmasterorganicchemistry.com
Installation: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.orgorganic-chemistry.org The use of Fmoc-OSu is often preferred as it tends to produce fewer side products.
Selective Deprotection: The removal of the Fmoc group is most commonly achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov A typical deprotection cocktail is 20% piperidine in DMF. The reaction is generally rapid and clean. Alternative, less nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) can also be used, sometimes in combination with piperazine, to mitigate side reactions like aspartimide formation in sensitive sequences.
In the context of this compound, the N-methyl group can slightly alter the reactivity of the Fmoc-protected amine, but the deprotection with piperidine remains effective. The carbamoyl group on the phenyl side chain is stable to these basic conditions. A novel method for the deprotection of Fmoc-protected amino acid methyl esters using aluminum trichloride (B1173362) and N,N-dimethylaniline has been reported, which maintains the chiral integrity of the amino acid. nih.govresearchgate.net
Compound Names Table
| Abbreviation | Full Name |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| Bzl | Benzyl |
| Alloc | Allyloxycarbonyl |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| Mtt | 4-Methyltrityl |
| TFA | Trifluoroacetic acid |
| DMF | N,N-Dimethylformamide |
| DBU | 1,8-Diazabicycloundec-7-ene |
| SPPS | Solid-Phase Peptide Synthesis |
| HPLC | High-Performance Liquid Chromatography |
| This compound | Fmoc-N-methyl-D-3-carbamoyl-phenylalanine |
| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |
| Fmoc-OSu | 9-Fluorenylmethyloxycarbonyl succinimide |
Orthogonal Protecting Group Strategies for Multifunctional Building Blocks (e.g., Boc, Cbz)
The synthesis of complex molecules like this compound, which contains multiple reactive sites, necessitates a sophisticated approach to protecting groups. Orthogonal protecting group strategies are paramount, allowing for the selective removal of one protecting group in the presence of others. researchgate.net This enables precise, stepwise modifications of the molecule.
In the context of peptide synthesis, the most widely used protecting group combinations are Fmoc/tBu and Boc/Bn. biosynth.com The Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the α-amino group, is base-labile. In contrast, the Boc (tert-butyloxycarbonyl) group is acid-labile, making them an orthogonal pair. biosynth.comrsc.org The Cbz (benzyloxycarbonyl) group, another common amino-protecting group, is typically removed by hydrogenolysis, adding another layer of orthogonality. rsc.orgmasterorganicchemistry.com
For a multifunctional amino acid like this compound, which has a carbamoyl group on the phenyl ring, a carefully planned protecting group strategy is crucial. The N-methyl group introduces additional steric hindrance, which can complicate coupling reactions. peptide.com The side-chain carbamoyl group itself might require protection depending on the reaction conditions used during peptide synthesis to prevent unwanted side reactions.
Table 1: Common Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) biosynth.commasterorganicchemistry.com |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) rsc.orgmasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis rsc.orgmasterorganicchemistry.com |
| tert-Butyl | tBu | Acid (e.g., TFA) biosynth.comug.edu.pl |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis ug.edu.pl |
Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Purity Considerations
Recent studies have focused on optimizing N-methylation procedures to reduce reaction times and improve efficiency. For example, a significant reduction in the total N-methylation procedure time, from 4 hours to 40 minutes, has been achieved while maintaining good to excellent yields. acs.org This was accomplished by optimizing the sulfonylation, methylation, and desulfonylation steps. acs.org Such optimizations are critical for large-scale synthesis where time and resource efficiency are paramount.
The purity of the final this compound is of utmost importance, especially for its use in peptide synthesis. Impurities in the building blocks can lead to the formation of deletion sequences or other side products during solid-phase peptide synthesis (SPPS), complicating the purification of the final peptide. sigmaaldrich.com Therefore, synthetic routes must be designed to minimize the formation of impurities and include robust purification protocols. High-performance liquid chromatography (HPLC) is a standard technique used to assess the purity of the final product. sigmaaldrich.com
Table 2: Comparison of N-Methylation Strategies
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Biron-Kessler Method | o-NBS-Cl, Methylating agent (e.g., dimethyl sulfate), DBU | Effective for a range of amino acids. nih.gov | Multi-step process, potential for side reactions. nih.gov |
| Reductive Amination | Formaldehyde, Sodium cyanoborohydride | Direct methylation on-resin. capes.gov.br | Can be difficult to achieve complete methylation. capes.gov.br |
| Time-Reduced N-methylation | Optimized conditions for sulfonylation, methylation, and desulfonylation | Significantly faster reaction times. acs.org | May require specific equipment like microwave or ultrasonic bath for optimal results. acs.org |
Green Chemistry Perspectives in the Synthesis of N-Methylated Unnatural Amino Acids
The pharmaceutical industry is increasingly focusing on sustainable practices, and the synthesis of peptides and their building blocks is no exception. advancedchemtech.comgcande.org Traditional peptide synthesis methods often rely on large volumes of hazardous solvents and reagents, leading to significant waste generation. advancedchemtech.comgcande.org Green chemistry principles aim to address these issues by developing more environmentally friendly and sustainable synthetic methods. oxfordglobal.com
For the synthesis of N-methylated unnatural amino acids like this compound, several green chemistry approaches are being explored. One major focus is the replacement of conventional, hazardous solvents with greener alternatives. advancedchemtech.comunibo.it For instance, the use of water or bio-based solvents in peptide synthesis is gaining traction. nih.govcsic.es The development of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, facilitates peptide synthesis in aqueous media. nih.gov
Another key aspect of green chemistry is the development of more efficient and atom-economical reactions. This includes the use of catalytic methods to reduce the amount of reagents needed. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. oxfordglobal.comrsc.org Enzymes can operate under mild conditions and often lead to higher yields and fewer byproducts. oxfordglobal.com
Furthermore, the adoption of technologies like flow chemistry can contribute to greener synthetic processes. oxfordglobal.com Flow chemistry allows for better control over reaction parameters, leading to improved efficiency and reduced waste. oxfordglobal.com By minimizing the use of excess reagents and energy, flow chemistry aligns with the goals of sustainable chemical manufacturing.
The purification of synthetic peptides and their building blocks is another area where green chemistry can have a significant impact. oxfordglobal.com Traditional purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) generate substantial solvent waste. unibo.it The development of alternative purification methods, such as membrane-based separations and bio-affinity chromatography, is crucial for reducing the environmental footprint of peptide synthesis. oxfordglobal.com
Table 3: Green Chemistry Approaches in Peptide Synthesis
| Approach | Description |
|---|---|
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents. advancedchemtech.comnih.gov |
| Biocatalysis | Utilizing enzymes for selective and efficient chemical transformations under mild conditions. oxfordglobal.comrsc.org |
| Flow Chemistry | Employing continuous flow reactors for better control, higher efficiency, and reduced waste. oxfordglobal.com |
| Alternative Purification | Developing sustainable purification methods to minimize solvent waste from techniques like HPLC. oxfordglobal.comunibo.it |
Applications of Fmoc N Me D Phe 3 Carbamoyl Oh As a Building Block in Peptide and Peptidomimetic Synthesis
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling synthetic peptides. nih.gov The integration of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH into an SPPS protocol necessitates careful optimization of coupling and cleavage steps due to its sterically hindered nature.
The N-methyl group on the alpha-amino nitrogen significantly increases steric hindrance, making the formation of the amide bond more challenging compared to its non-methylated counterpart. amazonaws.comresearchgate.net Standard coupling reagents may prove inefficient, leading to low yields or incomplete reactions. peptide.com To overcome this, highly efficient coupling reagents and optimized conditions are required.
Modern coupling reagents, particularly aminium/uronium and phosphonium (B103445) salts, have been developed to facilitate the acylation of sterically demanding and N-methylated amino acids. Reagents such as HATU, HCTU, and COMU are known to be effective. bachem.comsigmaaldrich.com PyAOP and PyBOP have also shown promise, especially for coupling N-methyl amino acids to other N-methylated residues. peptide.comnih.gov The use of microwave-assisted SPPS can further enhance coupling efficiency, significantly reducing reaction times and improving yields for hindered residues. amazonaws.comnih.govrsc.orgnih.gov The choice of coupling agent is critical, as some, like HBTU, are less effective for these difficult couplings. peptide.com
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Type | Efficacy with N-Methylated Residues | Notes |
| HATU | Aminium/Uronium Salt | High | Often used for difficult couplings, including sterically hindered and N-methylated amino acids. peptide.comthermofisher.com |
| HCTU | Aminium/Uronium Salt | Moderate to High | An effective reagent, though some studies suggest HATU is superior for the most challenging couplings. peptide.combachem.com |
| COMU | Aminium/Uronium Salt | High | A newer generation reagent with high coupling efficiency, comparable to HATU, and improved safety profile. bachem.com |
| PyAOP/PyBOP | Phosphonium Salt | High | Particularly effective for coupling an N-methyl amino acid to another N-methyl amino acid. nih.govpeptide.com |
| DIC/HOAt | Carbodiimide/Additive | Moderate | An effective combination, but may be slower than aminium/phosphonium reagents for hindered couplings. researchgate.net |
This table is generated based on findings from multiple sources. peptide.combachem.comnih.govthermofisher.compeptide.comresearchgate.net
The choice of resin and its linker is fundamental in SPPS. For the synthesis of peptides incorporating acid-sensitive building blocks like this compound, highly acid-labile resins are preferred. The 2-chlorotrityl chloride (2-CTC) resin is particularly well-suited for this purpose. nih.govresearchgate.netresearchgate.net It allows the initial Fmoc-amino acid to be attached under mild basic conditions, often using diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM). nih.govpeptide.com A key advantage of the 2-CTC resin is that the final peptide can be cleaved under very mild acidic conditions, which helps to preserve acid-sensitive functionalities and protecting groups on the peptide, allowing for the synthesis of protected peptide fragments. researchgate.netpeptide.com
Final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dewpmucdn.com This step generates reactive cationic species from the cleavage of protecting groups (e.g., t-butyl cations) and the resin linker itself. iris-biotech.de These cations can cause side reactions by modifying electron-rich amino acid side chains. To prevent this, "scavengers" are added to the TFA to trap these reactive species. iris-biotech.de
A standard cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). iris-biotech.de However, for peptides containing sensitive residues, more complex and specialized cocktails are used. The presence of N-methylated residues can sometimes lead to specific side reactions during cleavage, such as the deletion of an N-terminal acetylated N-methylamino acid. researchgate.netnih.gov Therefore, the cleavage time and cocktail composition must be carefully optimized. researchgate.netnih.gov
Table 2: Common TFA Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition | Primary Use Case |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, for peptides without highly sensitive residues. iris-biotech.de |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Good for scavenging trityl groups, but does not protect Met or Cys well. peptide.com |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 5% H₂O | A robust mixture effective for peptides containing Cys, Met, Trp, or Tyr. iris-biotech.de |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Ideal for cleaving peptides with sulfonyl-protected Arginine. iris-biotech.de |
This table is generated based on findings from multiple sources. iris-biotech.depeptide.com
Solution-Phase Peptide Synthesis Applications
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or the preparation of specific peptide segments. slideshare.net this compound can be utilized in solution-phase strategies, where its coupling to another amino acid or peptide fragment would still require the use of high-efficiency coupling reagents like HATU or COMU to overcome steric hindrance. bachem.comthermofisher.commerckmillipore.com Solution-phase synthesis offers advantages in purification and characterization of intermediates at each step, which can be beneficial when dealing with complex, difficult-to-synthesize sequences that might arise from the inclusion of multiple N-methylated residues. nih.govslideshare.net
Design and Synthesis of Conformationally Constrained Peptides
A primary motivation for incorporating building blocks like this compound is to control the peptide's three-dimensional structure. Both N-methylation and the use of D-amino acids are powerful tools for inducing conformational constraints. researchgate.netpsu.edu
N-methylation eliminates the amide proton, removing a hydrogen bond donor and creating a tertiary amide bond. This modification can favor either a cis or trans amide bond conformation, significantly altering the peptide backbone's geometry and restricting its flexibility. nih.gov This restriction can stabilize specific secondary structures, such as β-turns. nih.gov
The D-configuration of the amino acid forces the local polypeptide chain to adopt conformations with positive phi (φ) torsional angles, which are energetically unfavorable for L-amino acids. psu.eduresearchgate.net This property is strategically used to nucleate specific structures, particularly β-turns (e.g., type I' or II' turns) and β-hairpins, which are critical motifs for molecular recognition and biological activity. psu.edunih.govnih.gov The combination of N-methylation and a D-amino acid in a single residue provides a potent method for rigidly constraining peptide conformation. nih.gov
Incorporation into Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modifications to improve properties like stability, potency, or bioavailability. researchgate.net The incorporation of this compound is a direct route to creating a peptidomimetic.
N-methylation is a classic example of a backbone modification in peptidomimetic design. researchgate.netub.edu By replacing the N-H group with an N-CH₃ group, the resulting peptide is no longer susceptible to cleavage by many proteases at that position, thus enhancing its metabolic stability. enamine.net This modification also increases the lipophilicity of the peptide, which can influence its ability to cross cell membranes. researchgate.net The use of this compound allows for the precise placement of this modification within a peptide sequence, enabling systematic structure-activity relationship (SAR) studies to optimize the biological profile of a lead peptide. nih.gov
Bioconjugation Strategies Utilizing this compound Derivatives
This compound is a valuable building block not only for creating stable peptidomimetics but also for its potential use in bioconjugation. chemimpex.com Bioconjugation involves the chemical linking of a peptide to another molecule, such as a drug, a fluorescent probe, or a larger biomolecule like an antibody, to create a construct with combined or enhanced properties. nih.govrsc.org The unique structural features of this amino acid derivative—the D-configuration, N-methylation, and the carbamoyl (B1232498) group—can all be exploited in various conjugation strategies.
The carbamoyl group (-CONH2) on the phenyl ring presents a potential site for chemical modification, allowing for the attachment of other molecules. While less reactive than primary amines or thiols, the amide can be hydrolyzed to a carboxylic acid, which can then be activated for coupling reactions. Alternatively, more advanced chemical methods could potentially target the amide directly for modification. The primary application, however, involves incorporating this amino acid into a peptide sequence, after which other reactive sites on the peptide are used for conjugation. nih.gov In this context, this compound provides desirable structural and stability characteristics to the peptide component of the final conjugate. chemimpex.com
Site-Specific Modification Techniques
Site-specific modification is crucial for creating homogeneous bioconjugates where the payload is attached at a defined position, ensuring consistent biological activity and a clear structure-activity relationship. acs.org The incorporation of unnatural amino acids (UAAs) like this compound via solid-phase peptide synthesis is a primary method for achieving site-specificity. nih.govacs.org Once the peptide is synthesized with the UAA at a desired location, conjugation can proceed by targeting a unique functional group.
Several techniques can be employed for the site-specific labeling of a peptide containing a derivative of this compound:
Targeting Natural Amino Acid Side Chains: If the peptide sequence includes residues like cysteine or lysine (B10760008), their side chains serve as highly reliable handles for conjugation. The thiol group of cysteine is particularly useful for its high nucleophilicity and relatively low abundance, allowing for precise modification. rsc.orgnih.gov Similarly, the amine group of lysine can be targeted, although differentiating between multiple lysines and the N-terminus can be a challenge. rsc.orgnih.gov
Enzymatic Modification: Enzymes such as transglutaminase or formylglycine-generating enzyme (FGE) can be used to modify specific amino acid sequences or tags engineered into the peptide. rsc.org This allows for highly selective conjugation under mild, biocompatible conditions.
Bioorthogonal Chemistry: A powerful strategy involves incorporating an amino acid with a bioorthogonal handle (e.g., an azide (B81097) or alkyne) into the peptide sequence alongside this compound. This handle can then be specifically reacted with a complementary group on the molecule to be conjugated via "click chemistry," without interfering with any other functional groups in the system. nih.govacs.org
Linker Chemistry for Peptide-Biomolecule Conjugates
The linker is a critical component of a peptide-biomolecule conjugate, connecting the peptide to its partner molecule and influencing the conjugate's stability, solubility, and release mechanism. biosyn.comresearchgate.net The design of the linker depends on the intended application. Linkers can be broadly categorized as non-cleavable or cleavable. biosyn.com
Non-Cleavable Linkers: These form a stable, covalent bond between the peptide and the biomolecule. The entire conjugate remains intact in vivo. This approach is often used when the peptide's role is to guide the attached molecule to its target, and the conjugate is intended to be internalized and degraded within the target cell to release the payload. biosyn.com Thioether bonds formed from maleimide-thiol reactions are a common example, though their stability can sometimes be a concern. ub.edu
Cleavable Linkers: These are designed to be broken under specific physiological conditions, such as the low pH of endosomes or the reducing environment inside a cell. This allows for the controlled release of the peptide or the attached molecule at the site of action. ub.edu Common cleavable moieties include disulfide bonds (cleaved by glutathione) and acid-labile hydrazones.
The carbamoyl group of this compound, or more practically, a different functional group on another residue within the same peptide, would serve as the attachment point for the linker. researchgate.netbiosynth.com For example, a peptide containing this amino acid for structural integrity could be linked via a cysteine residue to an antibody-drug conjugate (ADC), where the linker's properties are critical for the therapeutic efficacy of the cytotoxic drug. rsc.org
| Linker Type | Mechanism | Common Chemistry | Primary Application | Reference |
|---|---|---|---|---|
| Non-Cleavable | Forms a stable, permanent bond. | Thioether (e.g., from maleimide-thiol addition) | Conjugates where the entire construct is active or is degraded at the target site. | biosyn.com |
| Cleavable (pH-sensitive) | Breaks in acidic environments (e.g., endosomes, lysosomes). | Hydrazones, cis-aconityl | Intracellular drug delivery. | ub.edu |
| Cleavable (Enzyme-sensitive) | Cleaved by specific enzymes often overexpressed in target tissues (e.g., tumors). | Peptide sequences (e.g., Val-Cit) | Targeted release in diseased tissue. | researchgate.net |
| Cleavable (Redox-sensitive) | Broken by reducing agents (e.g., glutathione) present at high concentrations inside cells. | Disulfide bonds | Intracellular drug delivery. | ub.edu |
Conformational Analysis and Structural Impact of Fmoc N Me D Phe 3 Carbamoyl Oh Within Peptides
Influence of N-Methylation on Peptide Backbone Conformation
The methylation of the amide nitrogen in a peptide backbone introduces significant steric and electronic changes that dramatically alter its conformational preferences. This modification is a key feature of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH and plays a pivotal role in shaping the structure of peptides containing this residue.
Steric and Electronic Effects on Torsion Angles
Electronically, the N-methyl group donates electron density to the amide nitrogen, which can influence the planarity of the peptide bond and the rotational barrier around the ω angle. While the trans conformation is still generally favored, the energy difference between the cis and trans isomers is reduced, making the cis conformation more accessible than in standard peptide bonds.
Induction of Specific Secondary Structural Motifs (e.g., Turns, Helices)
The conformational constraints imposed by N-methylation are instrumental in promoting the formation of specific secondary structural elements. Notably, N-methylated amino acids are frequently found to induce β-turns, which are crucial for the folding and stability of many peptides and proteins. The restricted φ and ψ angles can guide the peptide chain to adopt the tight turns characteristic of these structures.
In some contexts, the incorporation of N-methylated residues can also influence the formation and stability of helical structures. While they can act as "helix breakers" by disrupting the regular hydrogen bonding pattern of α-helices, they can also be accommodated within certain types of helices or even promote the formation of alternative helical structures like the 3₁₀-helix. The precise outcome depends on the position of the N-methylated residue within the sequence and the nature of the surrounding amino acids.
Role of the D-Phenylalanine Stereochemistry in Peptide Folding
The use of a D-amino acid, in this case, D-phenylalanine, introduces a fundamental change in the stereochemistry of the peptide backbone. In a world dominated by L-amino acids, the incorporation of a D-isomer has profound and often predictable consequences for peptide folding. When inserted into a sequence of L-amino acids, a D-residue can reverse the direction of the peptide chain, often nucleating the formation of β-turns. This is because the side chain of the D-amino acid occupies a different conformational space compared to its L-counterpart, leading to altered main-chain torsion angles that favor a turn structure. This strategic placement can be a powerful tool for designing peptides with specific folded architectures.
Impact of the 3-Carbamoyl Phenyl Side Chain on Conformational Preferences and Molecular Recognition
The side chain of an amino acid plays a crucial role in dictating its conformational preferences and its interactions with other molecules. The 3-carbamoyl group on the phenyl ring of this compound adds another layer of complexity and functionality. The carbamoyl (B1232498) group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to intramolecular hydrogen bonds that further stabilize specific conformations. For instance, the side chain could fold back to interact with the peptide backbone, influencing the local torsion angles.
Furthermore, the 3-carbamoyl group significantly enhances the potential for molecular recognition. This functional group can participate in specific hydrogen bonding interactions with biological targets such as receptors or enzymes. This makes it a valuable component for designing peptide-based therapeutics or probes with high affinity and specificity. The position of the carbamoyl group at the meta-position of the phenyl ring also influences its orientation and accessibility for such interactions.
Spectroscopic and Computational Methods for Conformational Elucidation
Determining the precise three-dimensional structure of peptides containing modified residues like this compound requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformation of peptides in solution. mdpi.com A variety of NMR experiments can be employed to gain detailed structural insights. Two-dimensional experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton resonances of the individual amino acid residues.
Crucially, Nuclear Overhauser Effect (NOE) experiments, like NOESY and ROESY, provide information about through-space proximities between protons. The presence of an NOE between two protons indicates that they are close in space (typically less than 5 Å), which provides critical distance restraints for structure calculation. For peptides containing this compound, NOEs between the N-methyl protons and other protons in the peptide can be particularly informative for defining the local conformation. Furthermore, the measurement of coupling constants, such as ³J(HNHα), can provide information about the φ torsion angle.
By combining these various NMR-derived restraints with computational modeling, a high-resolution structure of the peptide can be determined, revealing the conformational consequences of incorporating this unique amino acid.
Compound Information Table
| Compound Name |
| This compound |
| D-phenylalanine |
| L-amino acids |
Research Findings Data Table
| Structural Feature | Conformational Impact | Method of Analysis |
| N-Methylation | Restricts φ and ψ torsion angles; increases propensity for cis-amide bonds; induces β-turns. | NMR Spectroscopy, Computational Modeling |
| D-Stereochemistry | Reverses peptide chain direction; nucleates β-turns when incorporated in L-amino acid sequences. | X-ray Crystallography, Circular Dichroism |
| 3-Carbamoyl Phenyl Side Chain | Can form intramolecular hydrogen bonds; enhances molecular recognition through specific intermolecular interactions. | NMR Spectroscopy, Molecular Docking |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right-circularly polarized light, CD spectroscopy provides characteristic spectra for different secondary structural elements, such as α-helices, β-sheets, turns, and random coils.
The introduction of this compound into a peptide sequence is expected to significantly alter its CD spectrum compared to its non-methylated or L-amino acid counterpart. The N-methylation restricts the conformational freedom of the peptide backbone by limiting the rotation around the Cα-N bond, which can favor specific secondary structures. Furthermore, the D-configuration of the amino acid can induce turns or disrupt canonical helical and sheet structures. The carbamoyl group on the phenyl ring may also engage in intramolecular hydrogen bonding, further stabilizing certain conformations.
While specific CD spectral data for peptides containing this compound are not extensively published, general principles for related N-methylated and D-amino acid-containing peptides can be extrapolated. For instance, the presence of D-amino acids often results in mirror-image CD spectra compared to their L-amino acid-containing counterparts for a given secondary structure. For example, a peptide with a propensity for a right-handed α-helix containing L-amino acids will exhibit a characteristic CD spectrum with negative bands around 222 nm and 208 nm and a positive band around 192 nm. The corresponding peptide with D-amino acids would be expected to show a mirror-image spectrum, with positive bands at the higher wavelengths and a negative band at the lower wavelength, indicative of a left-handed helix.
Table 1: Characteristic CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Wavelength Minimum (nm) | Wavelength Maximum (nm) |
|---|---|---|
| α-Helix (Right-handed) | ~222, ~208 | ~192 |
| β-Sheet | ~216 | ~195 |
| Random Coil | ~198 | - |
Computational Chemistry and Molecular Dynamics Simulations for Conformational Space Exploration
Computational chemistry and molecular dynamics (MD) simulations provide an invaluable in-silico approach to explore the conformational space of peptides containing modified amino acids like this compound. These methods can predict energetically favorable conformations, analyze the dynamics of peptide folding, and provide atomic-level insights into the structural impact of the modification.
MD simulations of a peptide containing this residue would typically start with an initial structure, which is then subjected to a series of calculations that simulate the movements of atoms and molecules over time based on a force field. The force field is a set of parameters that describe the potential energy of the system. The simulation would reveal the preferred dihedral angles (phi, psi, and chi) of the this compound residue and its influence on the surrounding amino acids.
The N-methylation is known to disfavor extended β-sheet conformations and can be a strong promoter of turn structures, particularly β-turns. The D-configuration of the alpha-carbon further influences the accessible Ramachandran space, often favoring conformations that are less accessible to L-amino acids. The carbamoyl group on the phenyl side chain can form hydrogen bonds with backbone atoms or other side chains, which can be explicitly modeled in MD simulations to understand their role in stabilizing specific folded structures.
The results from MD simulations can be used to generate theoretical CD spectra, which can then be compared with experimental data to validate the predicted conformations. This combined experimental and computational approach is a robust strategy for the detailed conformational analysis of complex peptides.
Table 2: Potential Conformational Effects of this compound in Peptides
| Structural Feature | Potential Conformational Impact |
|---|---|
| N-Methylation | - Restricts backbone flexibility- Favors cis-amide bond conformation- Can induce β-turns |
| D-Amino Acid | - Induces left-handed helices or specific turn types- Alters Ramachandran plot accessibility |
Advanced Derivatization and Functionalization of Fmoc N Me D Phe 3 Carbamoyl Oh for Research Probes
Modification of the Carbamoyl (B1232498) Group for Enhanced Functionality
The carbamoyl group (-CONH₂) on the phenyl ring is a key site for derivatization. Its modification can alter the compound's solubility, electronic properties, and interaction with biological targets.
Direct esterification of the primary amide is not a standard transformation. However, the carbamoyl group can be converted into other functional groups, which can then be further modified. A common strategy is the hydrolysis of the amide to a carboxylic acid. This reaction can be achieved under either acidic or basic conditions, such as refluxing with hydrochloric acid or sodium hydroxide (B78521). libretexts.orgquora.comprezi.com The resulting 3-carboxy derivative can then readily undergo standard esterification with various alcohols or amidation with amines using coupling reagents to generate a diverse library of derivatives.
Alternatively, the primary amide can undergo direct transamidation to form secondary or tertiary amides. This reaction involves heating the primary amide with a primary or secondary amine. While this can occur under catalyst-free conditions, the use of catalysts like hydroxylamine (B1172632) hydrochloride or activators such as trimethylsilyl (B98337) chloride (TMSCl) can facilitate the transformation, allowing for the synthesis of new amides under milder conditions. researchgate.netnoaa.gov
Table 1: Representative Conditions for Carbamoyl Group Modification
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | aq. HCl or aq. NaOH, heat | Carboxylic Acid (-COOH) |
| Transamidation | Amine (R-NH₂), TMSCl, NMP, 160 °C | Secondary Amide (-CONH-R) |
| Transamidation | Amine (R-NH₂), NH₂OH·HCl, Toluene, 105 °C | Secondary Amide (-CONH-R) |
This table presents generalized reaction conditions based on established methods for benzamide (B126) modification.
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The amide functional group is recognized as a potent directed metalation group (DMG). organic-chemistry.orgbaranlab.org When Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, the base coordinates to the carbamoyl group and selectively removes a proton from the nearest (ortho) position on the aromatic ring.
For this specific compound, the carbamoyl group at position C3 will direct metalation (lithiation) to either the C2 or C4 position. The resulting aryllithium intermediate can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, disulfides, chlorosilanes) to introduce new substituents at these specific locations, a transformation not achievable through classical electrophilic aromatic substitution. wikipedia.orgnih.gov This method provides precise control over the substitution pattern, enabling the synthesis of highly complex and functionalized phenylalanine analogs.
Selective Derivatization of the Phenylalanine Aromatic Ring
Beyond metalation, the aromatic ring can be functionalized using electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS is dictated by the directing effects of the substituents already present on the ring. The benzene (B151609) ring in this compound is 1,3-disubstituted with an alkyl group (at C1, activating and ortho, para-directing) and a carbamoyl group (at C3, deactivating and meta-directing). youtube.comvanderbilt.edu
The combined influence of these two groups determines the position of incoming electrophiles:
The alkyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The carbamoyl group directs incoming electrophiles to its meta positions (C5, and C1, which is already substituted).
Considering these effects, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to preferentially occur at the C4 and C6 positions, which are para and ortho to the activating alkyl group, respectively, and not at a position deactivated by the carbamoyl group. libretexts.org This allows for selective introduction of functionalities at specific sites on the aromatic ring, away from the carbamoyl group.
Introduction of Reporter Tags and Bioprobes
The development of research probes requires the attachment of reporter tags, such as fluorescent dyes or affinity labels like biotin (B1667282). This compound is an excellent scaffold for creating such probes.
The most common strategy involves utilizing the primary amino group of an amino acid. For the target compound, this would first require the removal of the N-terminal Fmoc protecting group using a base like piperidine (B6355638). The newly liberated N-methyl secondary amine can then be coupled to a reporter molecule.
Fluorescent Labeling: Carboxylic acid derivatives of fluorescent dyes (e.g., 6-carboxyfluorescein (B556484) (FAM), Rhodamine B) can be activated as N-hydroxysuccinimide (NHS) esters. bachem.com These activated esters react efficiently with the free amine to form a stable amide bond, covalently linking the fluorophore to the amino acid. acs.orgnih.gov Alternatively, isothiocyanate derivatives of dyes (e.g., FITC) can be used to form a thiourea (B124793) linkage. bachem.com
Biotinylation: Biotin is a widely used affinity tag due to its extremely strong interaction with avidin (B1170675) and streptavidin. qyaobio.com Activated NHS-esters of biotin are commercially available and react with the deprotected amine of the amino acid to create biotinylated probes. These probes are invaluable for use in pull-down assays, affinity purification, and various detection systems like ELISA. creative-peptides.comjpt.com Often, a flexible spacer arm, such as 6-aminohexanoic acid, is incorporated between the biotin and the peptide to minimize steric hindrance. qyaobio.comjpt.com
Chiral Resolution and Enantiomeric Purity Determination in Derivatized Forms
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of the amino acid building blocks and their derivatives is critical. phenomenex.commerckmillipore.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method for determining enantiomeric purity. chromatographytoday.com
For derivatives of this compound, several approaches can be employed:
Direct Chiral HPLC: The derivatized compound can be directly analyzed on a CSP. Polysaccharide-based CSPs (e.g., Lux Cellulose-based columns) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) have proven effective for resolving the enantiomers of N-Fmoc protected amino acids. phenomenex.comphenomenex.comsigmaaldrich.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic additive, is crucial for achieving optimal separation. phenomenex.comnih.gov
Indirect Chiral HPLC: In this method, the derivatized amino acid enantiomers are reacted with a pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard, non-chiral reversed-phase HPLC column. mdpi.com A common CDA is o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC). researchgate.net This method is highly sensitive, especially with fluorescence detection.
Table 2: Comparison of Chiral HPLC Methods for Purity Analysis
| Method | Principle | Stationary Phase | Advantages |
| Direct Analysis | Direct separation of enantiomers. | Chiral (e.g., Polysaccharide, Macrocyclic Glycopeptide) | Fewer sample preparation steps; avoids potential racemization during derivatization. sigmaaldrich.com |
| Indirect Analysis | Formation of diastereomers with a Chiral Derivatizing Agent (CDA). | Achiral (e.g., C18) | High sensitivity (fluorescence); can be used when direct methods fail. mdpi.comresearchgate.net |
The control of chiral purity is essential throughout the synthesis and derivatization process to ensure the final research probe has the desired stereochemistry and, consequently, the expected biological function. rsc.org
Analytical Methodologies for Characterization and Quality Control in Research
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for separating Fmoc-N-Me-D-Phe(3-carbamoyl)-OH from impurities and for confirming its identity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. By utilizing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases. For this specific compound, reversed-phase HPLC (RP-HPLC) is commonly employed.
In a typical RP-HPLC setup, a nonpolar stationary phase (often C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic parameter used for its identification under specific chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm particle size | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) | Elution of the compound and separation from impurities. |
| Flow Rate | 1.0 mL/min | To ensure reproducible retention times and optimal separation. |
| Detection | UV absorbance at specific wavelengths (e.g., 214 nm for peptide bonds, 265 nm for the Fmoc group) | Quantification and detection of the compound and any impurities. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | To ensure consistent and reproducible retention times. |
Since this compound is a chiral compound (a D-amino acid derivative), it is crucial to determine its enantiomeric purity. Chiral HPLC is the method of choice for separating and quantifying the D- and L-enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated to confirm that the desired D-enantiomer is present in high purity and is not contaminated with its L-counterpart.
| Parameter | Typical Conditions | Purpose |
| Column | Chiral stationary phase (e.g., cellulose- or amylose-based) | To enable differential interaction with the D and L enantiomers. |
| Mobile Phase | A mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) | To achieve separation of the enantiomers. |
| Detection | UV absorbance | To quantify the separated enantiomers. |
Mass Spectrometry for Molecular Mass and Structural Verification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and providing structural information about this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, ESI-MS is used to accurately determine its molecular mass. The expected monoisotopic mass can be calculated, and the observed mass from the ESI-MS spectrum provides strong evidence for the compound's identity. The compound can be observed as protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or other adducts.
| Ionization Mode | Observed m/z | Interpretation |
| Positive | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Confirms the molecular weight of the compound. |
| Negative | [M-H]⁻, [M+Cl]⁻ | Provides complementary molecular weight information. |
Tandem Mass Spectrometry (MS/MS) provides further structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.
Key fragmentations would include the loss of the Fmoc group (a neutral loss of 222.07 Da), cleavage of the amide bond, and fragmentations related to the side chain. Analyzing these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule, verifying the presence of the Fmoc protecting group, the N-methyl group, the phenylalanine backbone, and the carbamoyl (B1232498) group on the phenyl ring.
Spectroscopic Characterization (Beyond Conformational Studies)
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. Both ¹H NMR and ¹³C NMR spectra would provide characteristic signals for the protons and carbons in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the presence and connectivity of the various protons, including those of the Fmoc group, the N-methyl group, the amino acid backbone, and the substituted phenyl ring. Two-dimensional NMR techniques like COSY and HSQC can be used to further confirm the assignments.
Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include those for the urethane (B1682113) C=O of the Fmoc group, the amide C=O of the carbamoyl group, the carboxylic acid C=O and O-H, and the aromatic C-H and C=C bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of the fluorenyl group of the Fmoc protecting group, which has a strong chromophore with a characteristic absorbance maximum around 265 nm. This property is also utilized for detection in HPLC.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. okstate.edu By analyzing the absorption of infrared radiation at specific frequencies, a unique spectral fingerprint of the molecule is obtained. okstate.edu For this compound, IR spectroscopy confirms the presence of its constituent parts: the N-terminal Fmoc protecting group, the N-methylated amide bond, the D-phenylalanine core with a carbamoyl substituent, and the C-terminal carboxylic acid.
The analysis of Fmoc-protected amino acids by Fourier Transform Infrared Spectroscopy (FTIR) reveals characteristic vibrational bands. researchgate.netacs.org The aromatic rings of the Fmoc group, for instance, contribute to π-π stacking interactions, a phenomenon that can be studied with IR spectroscopy. researchgate.netacs.org Hydrogen bonding, another critical interaction in peptide structures, also produces distinct IR spectral features. acs.org
The expected IR absorption bands for this compound are based on the vibrations of its specific chemical bonds. Key functional groups and their typical wavenumber ranges are detailed in the table below.
| Functional Group | Bond | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H | Stretching | 3300-2500 (broad) |
| Carboxylic Acid | C=O | Stretching | 1760-1690 |
| Primary Amide (Carbamoyl) | N-H | Stretching | ~3350 and ~3180 |
| Primary Amide (Carbamoyl) | C=O | Stretching (Amide I) | ~1650 |
| Urethane (Fmoc group) | C=O | Stretching | 1725-1705 |
| Aromatic Ring | C=C | Stretching | 1600-1450 |
| Aromatic Ring | C-H | Bending (out-of-plane) | 900-675 |
| N-Methyl Group | C-H | Stretching | 2975-2950, 2880-2860 |
This table presents generalized data for functional group identification and may not reflect experimentally verified values for this specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection (e.g., Fmoc)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for detecting and quantifying chromophores, which are the parts of a molecule that absorb light in the UV-Vis spectrum. In the case of this compound, the most significant chromophore is the fluorenylmethoxycarbonyl (Fmoc) group.
The aromatic system of the fluorene (B118485) moiety in the Fmoc group exhibits strong UV absorbance, making UV-Vis spectroscopy an excellent tool for its detection. rsc.org This property is widely exploited in solid-phase peptide synthesis (SPPS) to quantify the efficiency of amino acid coupling steps. rsc.org The protocol involves cleaving the Fmoc group, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). mdpi.commostwiedzy.pl This cleavage reaction produces a dibenzofulvene-piperidine adduct, which has a distinct UV absorption profile. mdpi.commostwiedzy.pl
By measuring the absorbance of the resulting solution, the amount of cleaved Fmoc group can be accurately determined using the Beer-Lambert law. The dibenzofulvene-piperidine adduct typically shows two characteristic absorption maxima. mdpi.commostwiedzy.pl Research suggests that routine measurements are often performed at the shallower band around 290 nm to improve precision and robustness, as it is less sensitive to variations in spectrometer wavelength accuracy. nih.gov
The table below summarizes the key UV absorption data used for the quantification of the Fmoc group.
| Analyte | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent System |
| Dibenzofulvene-piperidine adduct | ~301 nm | 7800 M⁻¹cm⁻¹ - 8021 M⁻¹cm⁻¹ | 20% Piperidine in DMF |
| Dibenzofulvene-piperidine adduct | ~289 nm / ~290 nm | 5800 M⁻¹cm⁻¹ - 6089 M⁻¹cm⁻¹ | 20% Piperidine in DMF |
Data compiled from studies on Fmoc-group quantification. rsc.orgmdpi.commostwiedzy.plnih.gov
This quantitative analysis is vital for quality control during the stepwise synthesis of peptides, ensuring that each coupling reaction proceeds to completion before the addition of the next amino acid.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The current production of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH, like many complex amino acid derivatives, often relies on multi-step synthetic pathways that may not be optimal in terms of atom economy and environmental impact. Future research is increasingly focused on developing greener and more efficient synthetic methodologies.
One promising avenue is the refinement of solid-phase synthesis (SPS) protocols. While traditional SPS is a cornerstone of peptide chemistry, it is often associated with the use of large excesses of reagents and solvents. mdpi.com Innovations in this area include the development of more efficient coupling reagents and the use of reusable solid supports, such as 2-chlorotrityl chloride (2-CTC) resin, which can be regenerated and reused, thereby reducing waste. sigmaaldrich.com Research into in situ Fmoc deprotection strategies, where the deprotection and coupling steps are combined, also shows promise in significantly reducing solvent consumption. mdpi.com
Furthermore, chemo-enzymatic methods present a highly sustainable alternative. These approaches leverage the high selectivity of enzymes to perform key transformations, often under mild, aqueous conditions, which can reduce the need for protecting groups and hazardous reagents. The application of such methods to the synthesis of N-methylated amino acids is an active area of investigation.
Another critical aspect is the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. sigmaaldrich.com Future synthetic routes for this compound will likely focus on minimizing the generation of byproducts. This can be achieved through the design of catalytic processes and the use of reactions that proceed with high efficiency and selectivity.
Exploration of Diverse Side-Chain Modifications for Tailored Bioactivities
The 3-carbamoyl-phenyl side chain of this compound offers a rich scaffold for chemical modification to fine-tune the biological activity, selectivity, and pharmacokinetic properties of resulting peptides. Future research will undoubtedly delve into a systematic exploration of these modifications.
By altering the carbamoyl (B1232498) group, for instance, by introducing different alkyl or aryl substituents, it may be possible to modulate the hydrogen bonding capacity and steric interactions of the side chain with its biological target. This could lead to enhanced binding affinity and specificity.
The synthesis of a focused library of analogues with diverse side-chain modifications will be instrumental in establishing structure-activity relationships (SAR). This systematic approach will provide valuable insights into how subtle changes in the chemical structure of this amino acid derivative can translate into significant differences in biological function, paving the way for the rational design of more potent and selective peptide drugs.
Integration into Complex Biologically Active Peptide and Peptidomimetic Libraries
The true potential of this compound will be realized through its incorporation into a wide array of complex, biologically active peptides and peptidomimetics. The synthesis of peptide libraries containing this and other N-methylated amino acids is a powerful strategy for the discovery of novel therapeutic leads.
The inclusion of this compound in such libraries can confer several advantages. The N-methylation is known to enhance metabolic stability, a critical factor for improving the in vivo half-life of peptide drugs. sigmaaldrich.com Moreover, the conformational constraints imposed by the N-methyl group can pre-organize the peptide backbone into a bioactive conformation, leading to higher receptor affinity and selectivity.
Future research will focus on the strategic placement of this compound within peptide sequences to optimize these effects. Its unique side chain can be designed to interact with specific pockets on a target protein, and its D-configuration provides resistance to degradation by proteases. The combination of these properties makes it an attractive building block for the development of peptides targeting a range of diseases, from metabolic disorders to cancer.
Peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved drug-like properties, are another important area of application. The incorporation of this compound into peptidomimetic scaffolds can lead to the development of novel therapeutics with enhanced oral bioavailability and improved pharmacokinetic profiles.
Advanced Computational Design of Peptides Incorporating N-Methylated Unnatural Amino Acids
The rational design of peptides with desired properties is increasingly being driven by advanced computational methods. sigmaaldrich.com These in silico approaches can predict the structural and functional consequences of incorporating unnatural amino acids like this compound into a peptide sequence, thereby accelerating the drug discovery process.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of peptides containing this N-methylated amino acid. By simulating the peptide's behavior in a biological environment, researchers can gain insights into how N-methylation affects the peptide's flexibility, stability, and interactions with its target.
Quantum mechanics (QM) and hybrid QM/MM (quantum mechanics/molecular mechanics) methods can provide a more detailed understanding of the electronic structure and reactivity of the 3-carbamoyl-phenyl side chain. This information is crucial for predicting binding affinities and designing modifications that can enhance protein-ligand interactions.
Furthermore, computational tools can be used to design entire peptide libraries in silico. By screening virtual libraries of peptides containing this compound against a target protein, researchers can identify promising candidates for experimental validation. This approach can significantly reduce the time and resources required for lead discovery and optimization. As computational models become more accurate and powerful, they will play an increasingly integral role in unlocking the full therapeutic potential of this and other novel amino acid building blocks.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-N-Me-D-Phe(3-carbamoyl)-OH using solid-phase peptide synthesis (SPPS)?
- Methodology : Use Fmoc chemistry with coupling agents like HATU and DIPEA in DMF, as described for similar N-methyl-D-amino acids . The N-methyl group introduces steric hindrance, requiring extended coupling times (90–120 minutes) and elevated reagent equivalents (3–5 eq.) to ensure efficiency. Pre-activate the amino acid with HATU/DIPEA before resin addition to improve yield. Monitor completion via Kaiser test or HPLC .
- Key Considerations : Use low-loading resins (e.g., Wang resin) to minimize aggregation. The 3-carbamoyl group may require mild deprotection conditions to avoid side reactions .
Q. How do the D-configuration and N-methylation influence peptide stability and bioactivity?
- D-Configuration : Enhances proteolytic resistance, making peptides suitable for in vivo applications (e.g., antimicrobial peptides) .
- N-Methylation : Reduces hydrogen-bonding capacity, improving membrane permeability and bioavailability. This is critical for designing peptide therapeutics targeting intracellular pathways .
- Methodological Insight : Circular dichroism (CD) and protease digestion assays validate conformational stability and resistance to degradation .
Advanced Research Questions
Q. What strategies mitigate racemization during coupling of this compound in SPPS?
- Optimized Conditions : Use coupling agents like Oxyma Pure/DIC, which generate less heat, reducing racemization risk. Maintain reaction temperatures at 0–4°C for sensitive sequences .
- Racemization Analysis : Employ chiral HPLC or Marfey’s reagent to quantify D/L isomer ratios post-synthesis. For D-amino acids, racemization is less common but still requires monitoring .
- Case Study : reports <1% racemization using HATU/DIPEA at 0°C for Fmoc-D-Phe derivatives .
Q. How does the 3-carbamoyl substituent affect peptide solubility and aggregation?
- Solubility Impact : The polar carbamoyl group enhances aqueous solubility but may promote hydrogen bonding, leading to aggregation during SPPS. Use solubilizing agents (e.g., 20% DMSO in DMF) or backbone amide protection (e.g., 2,4-dimethoxybenzyl) .
- Aggregation Analysis : Monitor via turbidity assays or dynamic light scattering (DLS). For problematic sequences, incorporate β-sheet disruptors (e.g., proline residues) .
- Data Contradiction : While reports high DMSO solubility for Fmoc-D-Cys(Trt)-OH (100 mg/mL), carbamoyl-containing analogs may require sonication or heating (37°C) for full dissolution .
Q. What analytical methods validate the stereochemical integrity and purity of this compound?
- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) coupled with ESI-MS confirms molecular weight and purity (>95%) .
- Stereochemical Verification : Chiral GC/MS or NMR (e.g., Mosher’s analysis) resolves D/L configurations. For N-methylation, H NMR detects characteristic singlet peaks (~2.8–3.2 ppm) .
- Case Study : used H/C NMR to confirm the structure of Fmoc-L-Nle(6-OH)-OH, a protocol adaptable to this compound .
Q. How can Fmoc deprotection be optimized to preserve the 3-carbamoyl moiety?
- Deprotection Protocol : Use 20% piperidine in DMF (2 × 5 min) for Fmoc removal. Avoid prolonged exposure to prevent carbamoyl hydrolysis. For sensitive sequences, substitute piperidine with 1,8-diazabicycloundec-7-ene (DBU) in milder conditions (2% DBU, 2% piperidine) .
- Side Reaction Mitigation : Monitor deprotection via UV absorbance (301 nm for Fmoc-piperidine adduct). If carbamoyl degradation occurs, switch to orthogonal protection (e.g., Alloc group) .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
